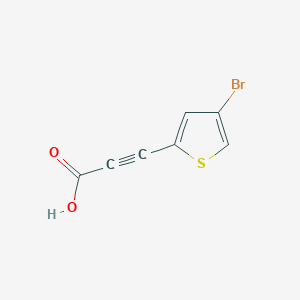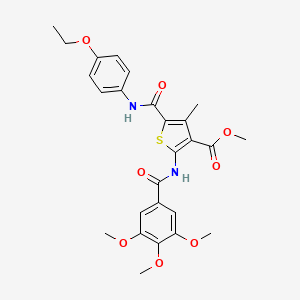
3-(4-Bromothiophen-2-yl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromothiophen-2-yl)propiolic acid is an organic compound characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a propiolic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)propiolic acid typically involves the bromination of thiophene followed by coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a brominated thiophene with a propiolic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromothiophen-2-yl)propiolic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the acid group.
Solvents: Tetrahydrofuran and dimethylformamide are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted thiophenes, while substitution reactions can introduce different functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
3-(4-Bromothiophen-2-yl)propiolic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromothiophen-2-yl)propiolic acid is primarily related to its ability to participate in various chemical reactions. The bromine atom and the propiolic acid moiety provide reactive sites for substitution and coupling reactions, respectively. These reactions can lead to the formation of new compounds with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)propionic acid: Similar in structure but with a phenyl ring instead of a thiophene ring.
4-Bromophenylboronic acid: Contains a boronic acid group instead of a propiolic acid group.
Uniqueness
3-(4-Bromothiophen-2-yl)propiolic acid is unique due to the presence of both a brominated thiophene ring and a propiolic acid moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C7H3BrO2S |
|---|---|
Peso molecular |
231.07 g/mol |
Nombre IUPAC |
3-(4-bromothiophen-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H3BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,(H,9,10) |
Clave InChI |
YMTOIYVJOGMCIS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1Br)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)





![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)



